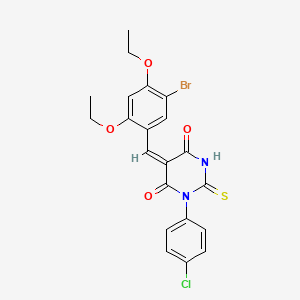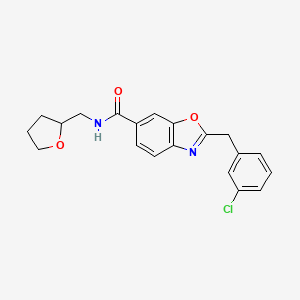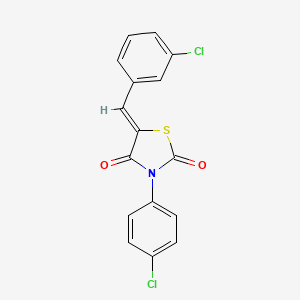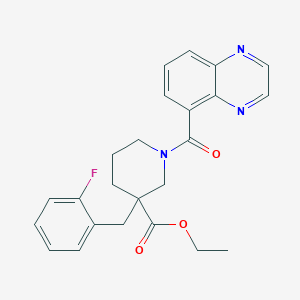![molecular formula C19H35N3O4 B6103947 N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6103947.png)
N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide, also known as NIPP-1, is a synthetic compound that has been extensively studied for its potential use in scientific research. NIPP-1 is a potent and selective inhibitor of protein phosphatase 1 (PP1), an enzyme that plays a critical role in many cellular processes, including cell division, metabolism, and gene expression.
Applications De Recherche Scientifique
N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide has been widely used in scientific research to study the function of PP1 and its role in various cellular processes. For example, this compound has been used to investigate the role of PP1 in regulating the activity of the transcription factor NFAT, which is involved in immune cell function. This compound has also been used to study the role of PP1 in controlling the activity of the kinase GSK3, which is involved in many signaling pathways.
Mécanisme D'action
N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide acts as a competitive inhibitor of PP1 by binding to the catalytic subunit of the enzyme. This prevents PP1 from dephosphorylating its target substrates, leading to a decrease in their activity. This compound has been shown to be highly selective for PP1, with little or no effect on other phosphatases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and tissues. For example, this compound has been shown to increase the phosphorylation of the transcription factor CREB, which is involved in learning and memory. This compound has also been shown to increase the phosphorylation of the protein tau, which is involved in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide in lab experiments is its high selectivity for PP1, which allows for specific inhibition of this enzyme without affecting other phosphatases. However, one limitation of using this compound is its relatively low potency compared to other PP1 inhibitors, which may require higher concentrations to achieve the desired effect.
Orientations Futures
There are many potential future directions for research on N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide and its applications in scientific research. One area of interest is the development of more potent and selective PP1 inhibitors based on the structure of this compound. Another area of interest is the use of this compound in studying the role of PP1 in diseases such as cancer and neurodegenerative disorders. Overall, this compound has proven to be a valuable tool for studying the function of PP1 and its role in cellular processes, and its potential applications in scientific research are vast.
Méthodes De Synthèse
N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and microwave-assisted synthesis. One common method involves the use of Fmoc-protected amino acids and a coupling reagent such as HATU or DIC. The this compound peptide can then be cleaved from the resin using TFA or another suitable cleavage agent.
Propriétés
IUPAC Name |
1-(3-morpholin-4-ylpropyl)-6-oxo-N-(3-propan-2-yloxypropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O4/c1-16(2)26-12-3-7-20-19(24)17-5-6-18(23)22(15-17)9-4-8-21-10-13-25-14-11-21/h16-17H,3-15H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNOQNSQFBCTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CCC(=O)N(C1)CCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,2-dimethylpropanoyl)amino]-N-(5-hydroxy-2-methylphenyl)benzamide](/img/structure/B6103866.png)
![2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B6103867.png)
![1-[2-(4-morpholinyl)ethyl]-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone](/img/structure/B6103870.png)
![N-{3-oxo-3-[(4-pyridinylmethyl)amino]propyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6103876.png)

![4-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6103906.png)
![N-allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide](/img/structure/B6103909.png)
![2-methoxyethyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B6103910.png)
![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B6103916.png)



![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B6103963.png)
